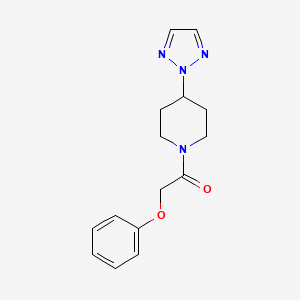
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A new series of 2- ( (4- (2 H -benzo [ d ] [1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl 3 .Molecular Structure Analysis
The molecular structure of this compound was characterized by spectral data . The molecular weight of this compound is 346.434.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl 3 .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and detailed structural analysis of compounds related to 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenoxyethanone. Studies like those conducted by Shukla et al. (2017) have synthesized biologically active derivatives of 1,2,4-triazoles, providing insights into their crystal structures and intermolecular interactions, which are crucial for understanding their pharmacological potentials (Shukla, Mohan, Vishalakshi, & Chopra, 2017). Such structural characterizations lay the groundwork for further pharmacological and medicinal chemistry studies.
Pharmacological Activities
Several studies have explored the potential pharmacological activities of compounds structurally related to this compound. For instance, the work by Mahdavi et al. (2016) focused on synthesizing novel 1,2,3-triazole-4-linked compounds and evaluating their cytotoxic activities against human breast cancer cell lines, providing a foundation for anticancer drug development (Mahdavi, Akhbari, Saeedi, Karimi, Foroughi, Karimpour-razkenari, Alinezhad, Foroumadi, Shafiee, & Akbarzadeh, 2016).
Antifungal and Antibacterial Properties
Compounds with the 1,2,4-triazole core have been investigated for their antifungal and antibacterial properties. Suresh, Lavanya, and Rao (2016) synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
properties
IUPAC Name |
2-phenoxy-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-10-6-13(7-11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBJGGYDFTIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)
![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)
![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)
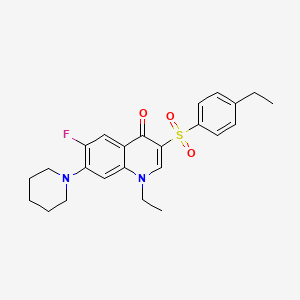
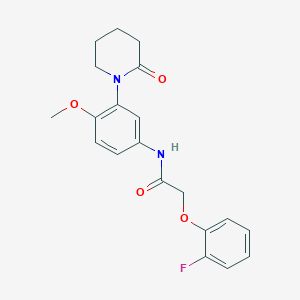
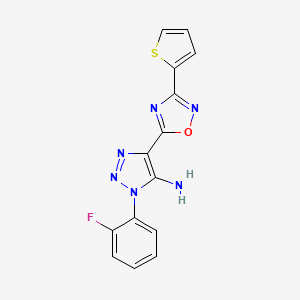
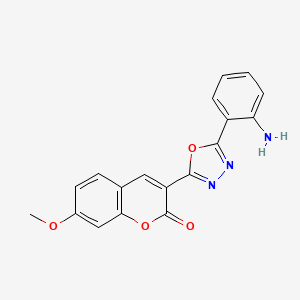
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)